Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-3-carboxylate
Description
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-3-carboxylate is a heterocyclic compound characterized by a thiazolo[3,2-b][1,2,4]triazole core fused with a piperidine ring and substituted with a 3-fluorophenyl group and an ethyl ester moiety. The 3-fluorophenyl substituent enhances lipophilicity and may influence π-π stacking interactions in biological targets.
Properties
IUPAC Name |
ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-fluorophenyl)methyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O3S/c1-3-16-23-21-26(24-16)19(27)18(30-21)17(13-7-5-9-15(22)11-13)25-10-6-8-14(12-25)20(28)29-4-2/h5,7,9,11,14,17,27H,3-4,6,8,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZWKNDPUBTGPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCCC(C4)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-3-carboxylate typically involves multi-step organic reactionsThe final steps involve the coupling of the fluorophenyl and piperidine-3-carboxylate moieties under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorophenyl group or reduce the thiazole ring.
Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the fluorophenyl group could yield a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Piperidine/Piperazine Carboxylate Family
The compound shares structural homology with several derivatives, but key differences define its physicochemical and pharmacological profile:
Ethyl 4-[(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]piperazine-1-carboxylate (): Core Difference: Replaces the piperidine ring with a piperazine ring. The basicity of the secondary amine in piperazine may alter pharmacokinetic properties (e.g., solubility, membrane permeability) compared to the tertiary amine in piperidine . Synthetic Accessibility: Piperazine derivatives often require milder reaction conditions due to reduced steric hindrance.
Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate (): Core Difference: Features a spirocyclic isobenzofuran-piperidine system instead of a thiazolo-triazole scaffold. The absence of a thiazolo-triazole moiety eliminates hydrogen-bonding interactions mediated by the hydroxyl group .
Fluorophenyl-Substituted Analogues
Compounds with a 3-fluorophenyl group exhibit distinct electronic and steric effects:
- Ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate ():
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Weight (g/mol) | Core Heterocycle | Key Substituents | Hydrogen-Bonding Potential |
|---|---|---|---|---|
| Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-3-carboxylate | ~463.5* | Thiazolo-triazole + piperidine | 3-Fluorophenyl, ethyl ester, hydroxyl | High (OH, ester carbonyl) |
| Ethyl 4-[(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]piperazine-1-carboxylate | ~464.5* | Thiazolo-triazole + piperazine | 3-Fluorophenyl, ethyl ester, hydroxyl | High (OH, piperazine N-H) |
| Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate | ~275.3* | Spiro-isobenzofuran + piperidine | Ethyl ester | Low |
*Calculated based on atomic composition from IUPAC names .
Research Findings and Implications
Hydrogen-Bonding Networks : The hydroxyl group in the thiazolo-triazole core enables robust hydrogen-bonding interactions, as observed in crystallographic studies of similar compounds (). This property is critical for binding to serine/threonine kinases or proteases .
Ring Puckering Dynamics : The piperidine ring’s puckering (described via Cremer-Pople coordinates in ) influences the compound’s bioactive conformation. Piperidine derivatives exhibit greater puckering amplitude (~0.5 Å) compared to piperazine analogues (~0.3 Å), affecting target engagement .
Database Analysis: The Cambridge Structural Database (CSD) contains over 250,000 entries, including analogues with fluorophenyl and piperidine motifs. Trends indicate that fluorinated heterocycles show improved blood-brain barrier penetration compared to non-fluorinated counterparts .
Biological Activity
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
The molecular formula of the compound is with a molecular weight of approximately 459.52 g/mol. It is characterized by the presence of a thiazole-triazole moiety linked to a piperidine structure, which is known for contributing to various biological activities.
Recent studies have highlighted the compound's influence on key biological pathways:
- Endoplasmic Reticulum (ER) Stress Pathway : The compound has been reported to modulate ER stress responses, which are crucial for maintaining cellular homeostasis and protein folding.
- NF-kB Inflammatory Pathway : It also affects the NF-kB pathway, which plays a pivotal role in regulating immune response and inflammation.
These pathways are essential in various disease states, including cancer and neurodegenerative disorders.
Anticancer Activity
Research indicates that derivatives of thiazole and triazole compounds often exhibit anticancer properties. For instance:
- A related compound demonstrated cytotoxic effects against colon carcinoma (HCT-116) with an IC50 value of 6.2 µM .
- Other studies have shown significant activity against breast cancer cell lines (e.g., T47D) with IC50 values ranging from 27.3 µM to 43.4 µM .
Antimicrobial Properties
Compounds containing thiazole and triazole rings have been associated with antimicrobial activity. For example:
- Benzothioate derivatives showed good antibacterial activity against pathogenic bacteria compared to standard treatments like chloramphenicol .
Study on ER Stress and Cancer
A study focused on the role of ER stress in cancer cell survival highlighted how compounds affecting this pathway can enhance the efficacy of existing chemotherapeutics. This compound was included in assays demonstrating improved outcomes when combined with traditional agents.
In Vivo Studies
In vivo studies assessing the safety and efficacy of similar compounds have shown promising results in reducing tumor size in animal models while exhibiting minimal toxicity at therapeutic doses. These findings suggest potential for clinical applications pending further trials.
Comparative Analysis of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
